2'-Deoxy-6-thioguanosine-5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-6-thioguanosine-5’-monophosphate is a thiopurine derivative that plays a significant role in various biochemical and pharmacological processes. It is a modified nucleotide that incorporates a sulfur atom in place of an oxygen atom in the guanine base, making it a potent agent in therapeutic applications, particularly in the treatment of certain cancers and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-6-thioguanosine-5’-monophosphate typically involves the thiolation of 2’-deoxyguanosine. This process can be achieved through several steps, including the protection of the hydroxyl groups, thiolation of the guanine base, and subsequent deprotection . The reaction conditions often require the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide under controlled temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of 2’-Deoxy-6-thioguanosine-5’-monophosphate may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and cost-effectiveness, often employing continuous flow chemistry techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxy-6-thioguanosine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can revert oxidized forms back to the thiol state.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Alkylated or acylated thioguanosine derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-6-thioguanosine-5’-monophosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Deoxy-6-thioguanosine-5’-monophosphate involves its incorporation into DNA and RNA, where it disrupts normal nucleic acid function. The sulfur atom in the guanine base interferes with base pairing and DNA replication, leading to strand breaks and apoptosis in rapidly dividing cells . The compound also inhibits key enzymes involved in nucleotide metabolism, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
6-Thioguanosine: Another thiopurine derivative with similar therapeutic applications.
6-Mercaptopurine: A related compound used in the treatment of leukemia.
Azathioprine: A prodrug that is metabolized to 6-mercaptopurine in the body.
Uniqueness: 2’-Deoxy-6-thioguanosine-5’-monophosphate is unique due to its specific incorporation into DNA and RNA, which directly affects genetic material and cellular processes. Its sulfur atom provides distinct chemical properties that enhance its therapeutic potential compared to other thiopurines .
Eigenschaften
Molekularformel |
C10H14N5O6PS |
---|---|
Molekulargewicht |
363.29 g/mol |
IUPAC-Name |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23) |
InChI-Schlüssel |
YIPMDIYPXBPBNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.